molecular formula C10H17N5OS B12728557 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide CAS No. 141400-73-9

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide

Cat. No.: B12728557
CAS No.: 141400-73-9
M. Wt: 255.34 g/mol
InChI Key: IQDIQUIWTZQDGC-UHFFFAOYSA-N
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Description

Chemical Significance of 1,3,4-Thiadiazole-Piperazine Hybrid Architectures

The fusion of 1,3,4-thiadiazole and piperazine motifs creates a synergistic platform for drug discovery. The thiadiazole ring contributes a planar, electron-deficient heterocycle that facilitates π-π stacking with aromatic residues in enzyme active sites, as demonstrated in kinase inhibition assays. Piperazine introduces conformational flexibility, enabling the acetamide side chain to adopt optimal orientations for hydrogen bonding. This duality is exemplified in this compound, where molecular dynamics simulations show the piperazine linker sampling multiple rotameric states to maintain contact with polar regions of the c-Met receptor.

Table 1: Key Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₇N₅OS
Molecular Weight 255.34 g/mol
LogP (Predicted) 1.82
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 96.7 Ų

Data derived from PubChem and computational modeling highlight balanced lipophilicity (LogP 1.82) and polarity (TPSA 96.7 Ų), suggesting favorable blood-brain barrier penetration while retaining aqueous solubility—a rare combination in CNS-targeted agents.

Historical Development of Thiadiazole-Acetamide Derivatives in Medicinal Chemistry

Thiadiazole-acetamide hybrids emerged from late 20th-century efforts to improve the metabolic stability of sulfonamide antibiotics. Early derivatives like 5-amino-1,3,4-thiadiazole-2-thiol (1957) demonstrated unexpected antimetabolite activity, spurring interest in structural diversification. The introduction of piperazine spacers in the 1990s addressed solubility limitations of purely aromatic thiadiazoles, as seen in comparative studies where piperazine-containing analogs showed 3.2-fold greater oral bioavailability than their biphenyl counterparts.

A pivotal advancement occurred with the development of EDC/HOBt-mediated amide coupling protocols, enabling efficient conjugation of sterically hindered thiadiazole amines to carboxylic acid partners. This methodology underpins the synthesis of this compound, where optimized reaction conditions (acetonitrile solvent, 24-hour stirring) achieve 78% yield with minimal diastereomer formation.

Structural Motifs and Pharmacophoric Features

Three-dimensional analysis reveals critical pharmacophoric elements:

  • Thiadiazole Core : The 1,3,4-thiadiazole's sulfur atom participates in charge-transfer interactions, with electrostatic potential maps showing a -0.34 e⁻ partial charge at S1. Ethyl substitution at C5 induces a 7° ring puckering that enhances van der Waals contacts with hydrophobic enzyme pockets.
  • Piperazine Spacer : Quantum mechanical calculations indicate the piperazine's chair conformation minimizes steric clash while allowing nitrogen lone pairs to engage in water-mediated hydrogen bonds.
  • Acetamide Cap : The primary amide serves as a hydrogen bond donor-acceptor pair, with IR spectroscopy confirming two distinct N-H stretches at 3320 cm⁻¹ (free) and 3185 cm⁻¹ (bonded).

Pharmacophore Model Alignment Comparative analysis with c-Met inhibitors shows 83% spatial overlap in hydrophobic features (ethyl group) and 91% match in hydrogen bond acceptor sites (acetamide oxygen). This alignment explains the compound's 3.5 nM IC₅₀ against HepG2 cells, rivaling erlotinib's potency.

Properties

CAS No.

141400-73-9

Molecular Formula

C10H17N5OS

Molecular Weight

255.34 g/mol

IUPAC Name

2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide

InChI

InChI=1S/C10H17N5OS/c1-2-9-12-13-10(17-9)15-5-3-14(4-6-15)7-8(11)16/h2-7H2,1H3,(H2,11,16)

InChI Key

IQDIQUIWTZQDGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with piperazine and acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide belongs to a class of compounds known for their anticancer activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiadiazole derivatives can inhibit the growth of cancer cells such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .

Case Study: Synthesis and Evaluation

A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that certain derivatives showed comparable or superior activity to established chemotherapeutics like doxorubicin . The synthesis involved amidation reactions under controlled conditions, confirming the efficacy of these compounds in targeting cancer cells.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Reference
This compoundSKNMC0.28
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-PhenylacetamideHT-299.6
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivativePC30.28

Agricultural Applications

2.1 Herbicidal and Insecticidal Potential

The structural framework of this compound suggests potential applications in agricultural chemistry. Compounds containing the 1,3,4-thiadiazole moiety have been investigated for their herbicidal and insecticidal properties. They are known to disrupt biological processes in pests and weeds .

Research Insights

Recent studies indicate that thiadiazole derivatives can be effective as herbicides by inhibiting specific enzymes involved in plant growth or pest metabolism. The compound's ability to interact with biological targets makes it a candidate for developing new agrochemicals that are both effective and environmentally friendly.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
  • Structure : Incorporates a 2-fluorophenyl group on the piperazine ring.
  • Molecular Formula : C₁₆H₂₀FN₅OS (349.43 g/mol) .
1-Substituted-Benzyl-4-(5-(5-Nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazines
  • Structure : Piperazine substituted with benzyl groups bearing nitroaryl moieties (e.g., 6a: 2-nitrobenzyl) .
  • Key Features : Nitro groups introduce strong electron-withdrawing effects, which may enhance antimicrobial or antiparasitic activity .
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
  • Structure : Thiadiazole linked to a pyridazine-thiophene system via a thioacetamide bridge.
  • Molecular Formula : C₁₅H₁₅N₅OS₂ (369.44 g/mol) .
  • Key Features : Increased structural complexity and sulfur-rich backbone may improve metabolic stability .

Non-Piperazine Analogues: Valprazolamide (VPZ)

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (VPZ)

  • Structure : Replaces piperazine with a pentanamide chain derived from valproic acid (VPA).
  • Molecular Formula : C₁₁H₂₀N₄OS (256.37 g/mol) .
  • Pharmacology: Demonstrates pronounced antiepileptic activity in pentylenetetrazole (PTZ)-induced seizure models. VPZ’s LD₅₀ (1,200–1,500 mg/kg) is significantly higher than VPA, indicating lower toxicity .

Pharmacological and Toxicological Profiles

Anticonvulsant Activity

  • VPZ : Reduces tonic hindlimb extension in PTZ-induced seizures (ED₅₀: 300 mg/kg). Enhances GABA levels in rat brains, similar to VPA but with reduced neurotoxicity (TD₅₀: 600 mg/kg) .

Toxicity Comparison

Compound LD₅₀ (mg/kg) Neurotoxicity (Rotarod Test) Hazard Class Reference
VPZ 1,200–1,500 TD₅₀: 600 mg/kg Low toxicity
N-(5-Ethyl...piperazineacetamide Not reported Not tested Undetermined
Benzyl-piperazine derivatives Not reported Not tested Undetermined

Key Research Findings

Substituent Effects : Fluorophenyl and nitrobenzyl groups on piperazine enhance target engagement but may increase cytotoxicity .

Structural Simplicity vs. Activity : VPZ’s simplified structure (vs. piperazine derivatives) achieves comparable efficacy with improved safety .

Synthetic Challenges : Piperazine derivatives require precise stoichiometry and catalysis for optimal yields, whereas VPZ synthesis is more streamlined .

Biological Activity

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring linked to a thiadiazole moiety. The synthesis typically involves several steps:

  • Formation of Thiadiazole Ring : The thiadiazole is synthesized through cyclization reactions involving thiosemicarbazides.
  • Piperazine Attachment : Piperazine derivatives are introduced via nucleophilic substitution.
  • Amide Bond Formation : The final step involves coupling the thiadiazole and piperazine through amide bond formation using reagents like EDCI or DCC.

The molecular formula is C11H19N5OSC_{11}H_{19}N_{5}OS, with a molecular weight of approximately 269.41 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, one study reported that derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamides exhibited promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .

Compound Cell Line IC50 (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. This compound may modulate biological pathways by binding to these targets, leading to various cellular responses . Notably, some derivatives have shown inhibition of aromatase activity in breast cancer cells, further supporting their potential as therapeutic agents .

Study on Anticancer Properties

In a detailed study evaluating novel thiadiazole derivatives for anticancer properties, researchers synthesized multiple compounds and assessed their cytotoxic effects on MCF-7 and A549 cell lines. Among them, compound 4y demonstrated significant activity with an IC50 value lower than that of standard chemotherapeutics like cisplatin . The study also included ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to predict the drug-likeness of the compounds.

Toxicity Assessment

Toxicity studies indicate that while some derivatives exhibit promising biological activities, they also require careful evaluation for safety profiles. For instance, the LD50 for related compounds has been reported at 1 g/kg in rodent models . Such data underscore the importance of thorough preclinical testing before clinical application.

Q & A

Q. What are the established synthetic routes for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitution on pre-formed thiadiazole rings. For example, intermediates like N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be prepared by reacting acetic acid derivatives with 2-amino-5-ethyl-1,3,4-thiadiazole under acidic conditions. Characterization involves IR spectroscopy (e.g., ν(C=O) at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., ethyl group signals at δ 1.2–1.4 ppm), and mass spectrometry (m/z ~255 for molecular ion) .

Key Spectral Data
IR (KBr): 1670 cm⁻¹ (C=O)
¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 4H, piperazine)
MS: m/z 255.14 [M+H]⁺

Q. What in vitro biological activities have been reported for this compound?

The compound exhibits anticancer activity against MCF-7 (breast) and A549 (lung) cell lines, with IC₅₀ values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L, respectively, outperforming cisplatin in some assays . It also shows anti-epileptic potential by inhibiting isoniazid-induced seizures, though poor water solubility limits its formulation .

Biological Activity Profile
MCF-7 IC₅₀: 0.084 mmol/L
A549 IC₅₀: 0.034 mmol/L
Aromatase inhibition (MCF-7): IC₅₀ 0.062 mmol/L

Q. Which analytical techniques are critical for purity assessment and structural validation?

HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities. For example, co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) confirm bond angles and torsional strain via SHELXL refinement .

Advanced Research Questions

Q. How can structural modifications enhance solubility without compromising bioactivity?

Strategies include:

  • β-cyclodextrin encapsulation : Improves aqueous solubility by forming inclusion complexes, as demonstrated for related thiadiazole-amides .
  • PEGylation : Adding polyethylene glycol chains to the piperazine moiety enhances hydrophilicity.
  • Prodrug design : Introducing ionizable groups (e.g., phosphate esters) for pH-dependent release .

Q. What mechanistic insights explain its anticancer activity?

The compound inhibits aromatase (CYP19A1), reducing estrogen synthesis in hormone-dependent cancers. Molecular docking studies suggest hydrogen bonding between the thiadiazole ring and heme iron in aromatase. Additionally, it induces apoptosis via Bcl-2/Bax modulation and mitochondrial membrane depolarization .

Q. How do reaction conditions influence the formation of bicyclic byproducts during synthesis?

Prolonged heating in sulfuric acid promotes cyclization to 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazine derivatives. X-ray diffraction of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide) reveals steric hindrance from trichloromethyl groups, favoring ring closure .

Reaction Optimization
Acid: H₂SO₄ (concentrated)
Time: 24 hours at 298 K
Yield: 97.4% (for intermediate 4.1)

Q. What are the limitations of current cytotoxicity assays for this compound?

  • Solubility bias : Poor aqueous solubility may lead to underestimation of activity in MTT assays. Use of DMSO carriers (>0.1%) can perturb cell membranes.
  • Selectivity gaps : Screening against non-cancerous NIH3T3 fibroblasts (IC₅₀ > 0.1 mmol/L) is essential to confirm cancer-specific toxicity .

Methodological Considerations

Q. How to resolve contradictions in biological data across studies?

  • Dose normalization : Express concentrations in molarity (not µg/mL) to account for molecular weight differences.
  • Cell line authentication : Use STR profiling to rule out cross-contamination (e.g., MCF-7 vs. MDA-MB-231).
  • Assay replication : Triplicate experiments with independent synth batches reduce batch-to-batch variability .

Q. What computational tools predict SAR for thiadiazole derivatives?

  • QSAR models : Utilize Dragon descriptors (e.g., topological charge indices) to correlate substituent effects with bioactivity.
  • Molecular dynamics : Simulate binding to ATP-binding cassettes (e.g., P-gp) to assess efflux pump resistance .

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